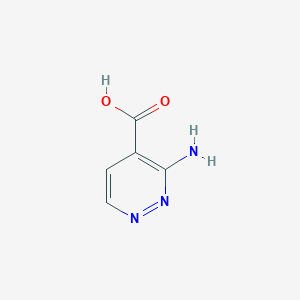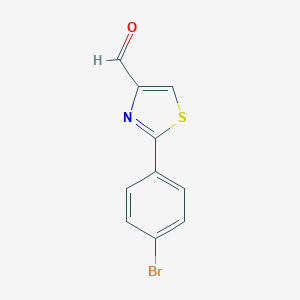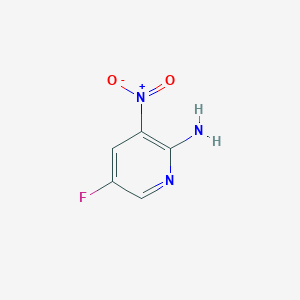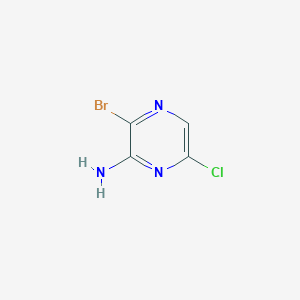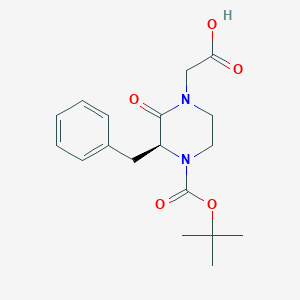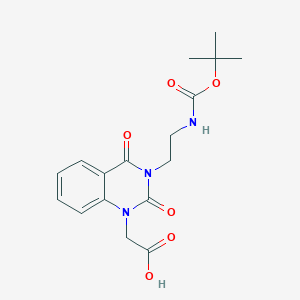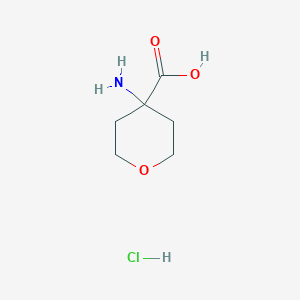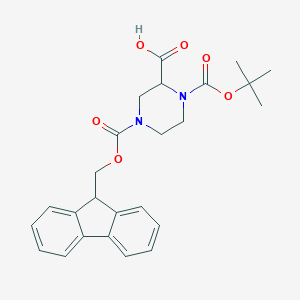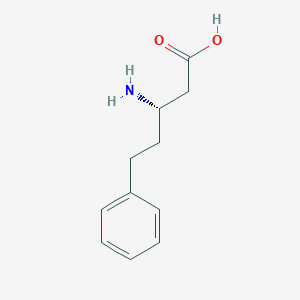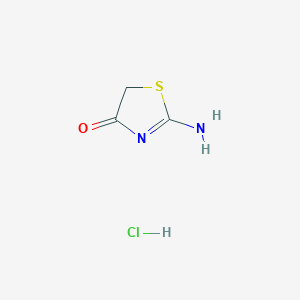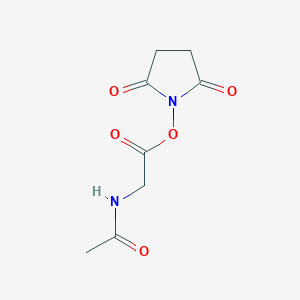
Ac-Gly-Osu
概要
説明
Acetylglycine N-hydroxysuccinimide ester, commonly referred to as Ac-Gly-Osu, is a chemical compound widely used in peptide synthesis. It serves as an activating agent, facilitating the formation of peptide bonds by reacting with amino groups of amino acids or peptides to form acylated products.
準備方法
Synthetic Routes and Reaction Conditions
Ac-Gly-Osu is typically synthesized through the reaction of acetylglycine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Ac-Gly-Osu primarily undergoes nucleophilic substitution reactions. It reacts with nucleophiles such as amines to form amide bonds, which is a key step in peptide synthesis. The compound can also participate in hydrolysis reactions, where it is converted back to acetylglycine and N-hydroxysuccinimide in the presence of water.
Common Reagents and Conditions
Nucleophiles: Amines, including amino acids and peptides.
Solvents: Dichloromethane, dimethylformamide.
Conditions: Anhydrous conditions to prevent hydrolysis, typically at room temperature or slightly elevated temperatures.
Major Products
The major products formed from the reactions of this compound are acylated peptides or amino acids, along with N-hydroxysuccinimide as a byproduct.
科学的研究の応用
Ac-Gly-Osu is extensively used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it acts as an activating agent to facilitate the formation of peptide bonds. This compound is also used in the preparation of various biomaterials and drug delivery systems due to its ability to form stable amide bonds.
In medicinal chemistry, this compound is employed in the synthesis of peptide-based drugs and therapeutic agents. It is also used in the development of diagnostic tools and assays, where it helps in the conjugation of peptides to various reporter molecules.
作用機序
The mechanism of action of Ac-Gly-Osu involves the activation of the carboxyl group of acetylglycine, making it more reactive towards nucleophiles. The N-hydroxysuccinimide ester group facilitates the formation of a stable intermediate, which then reacts with the nucleophile to form an amide bond. This process is crucial in peptide synthesis, where the formation of peptide bonds is a key step.
類似化合物との比較
Similar Compounds
- Acetylglycine N-hydroxysuccinimide ester (Ac-Gly-Osu)
- N-hydroxysuccinimide esters of other amino acids
- N-hydroxysuccinimide esters of peptides
Uniqueness
This compound is unique due to its high reactivity and specificity in forming amide bonds with amino groups. Compared to other N-hydroxysuccinimide esters, this compound offers better stability and efficiency in peptide synthesis. Its ability to form stable intermediates and facilitate the formation of peptide bonds makes it a preferred choice in various synthetic applications.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-acetamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5/c1-5(11)9-4-8(14)15-10-6(12)2-3-7(10)13/h2-4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVAAZXLYPUDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454679 | |
| Record name | Ac-Gly-Osu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24715-24-0 | |
| Record name | Ac-Gly-Osu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)
![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)
